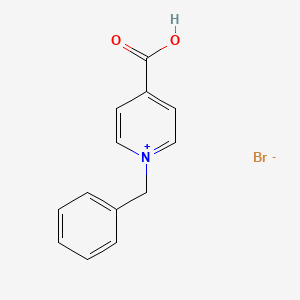
1-Benzyl-4-carboxypyridinium bromide
Vue d'ensemble
Description
1-Benzyl-4-carboxypyridinium bromide is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Applications
BPC has been investigated for its role as an additive in electrochemical processes, specifically in the electrodeposition of metals like zinc. Recent studies have shown that BPC can influence the morphology and quality of zinc deposits in alkaline non-cyanide plating baths.
- Electrodeposition Studies : In experiments where BPC was used alongside other organic additives, it was found to refine the crystal structure of zinc deposits, resulting in smoother surfaces and improved throwing power during plating processes. The presence of BPC modified the nucleation and growth mechanisms of zinc crystals, leading to enhanced electrochemical performance .
- Mechanisms of Action : The addition of BPC alters the precipitation overpotential for zinc, which helps control the growth pattern of zinc crystals. This results in a more uniform deposition layer, crucial for applications in electronics and coatings .
Organic Synthesis
BPC serves as a versatile intermediate in organic synthesis, particularly in the formation of various pyridine derivatives. Its synthesis involves a straightforward reaction between benzyl chloride and nicotinic acid under specific conditions.
- Synthesis Methodology : A notable synthesis method includes using sodium hydroxide as a catalyst along with a composite catalyst system that enhances yield and purity while minimizing environmental impact. This method has been reported to achieve yields greater than 90% within a reduced reaction time .
- Applications in Drug Development : The structural characteristics of BPC make it a valuable precursor for developing pharmaceuticals, particularly in synthesizing compounds with potential therapeutic effects against various diseases .
Materials Science
In materials science, BPC is explored for its role in creating supramolecular assemblies and its redox reactivities.
- Supramolecular Chemistry : Research indicates that BPC can participate in forming complex structures that exhibit unique electronic properties. These assemblies are pivotal for applications in sensors and electronic devices due to their tunable electrical characteristics .
- Redox Properties : The redox behavior of BPC has been studied extensively, revealing its potential use in energy storage systems such as batteries and supercapacitors. Its ability to undergo reversible reactions makes it suitable for these applications .
Case Study 1: Zinc Electrodeposition
A study conducted on the effects of BPC in zinc plating revealed that incorporating BPC significantly improved the quality of deposited layers compared to traditional methods without additives. The resulting deposits exhibited refined microstructures, enhancing their mechanical properties and corrosion resistance .
Case Study 2: Organic Synthesis Efficiency
In a comparative analysis of various synthesis routes for pyridine derivatives, the use of BPC was shown to streamline processes while increasing yields and reducing byproducts. This case highlights the compound's utility in pharmaceutical applications where efficiency is critical .
Propriétés
IUPAC Name |
1-benzylpyridin-1-ium-4-carboxylic acid;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.BrH/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFSYSJYWBBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















